Benzyl 3-amino-2,6-difluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-amino-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBMWLIYOSBXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694266 | |
| Record name | Benzyl 3-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918523-44-1 | |
| Record name | Benzyl 3-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Contemporary Significance and Strategic Importance of Fluorinated and Substituted Benzoates
Substituted benzoates are a class of organic compounds that are pivotal as building blocks in the synthesis of a wide array of more complex molecules. google.com Their inherent reactivity and stability make them valuable intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. google.com The specific placement of various functional groups on the benzoate (B1203000) ring allows for the fine-tuning of the molecule's electronic and steric properties, thereby influencing its behavior in subsequent chemical transformations.
The strategic incorporation of fluorine atoms into aromatic systems represents a powerful tool in modern chemical design. Fluorine's high electronegativity and relatively small size can dramatically alter a molecule's physical, chemical, and biological properties. researchgate.net This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets such as enzymes. researchgate.net Consequently, fluorinated aromatic compounds are frequently investigated in the development of new therapeutic agents and advanced materials. The presence of fluorine can also influence the reactivity of the aromatic ring, often making it more susceptible to certain types of reactions, such as nucleophilic aromatic substitution.
Positioning Benzyl 3 Amino 2,6 Difluorobenzoate in Amine and Ester Chemistry Research
Benzyl (B1604629) 3-amino-2,6-difluorobenzoate is a unique molecule that combines the structural features of an amine, an ester, and a difluorinated aromatic ring. This trifecta of functional groups places it at a nexus of interest within both amine and ester chemistry research. The amino group can act as a key hydrogen bond donor and a site for further functionalization, while the benzyl ester provides a versatile handle that can be modified or removed under specific reaction conditions.
The synthesis of Benzyl 3-amino-2,6-difluorobenzoate would typically involve the esterification of its parent carboxylic acid, 3-amino-2,6-difluorobenzoic acid. This precursor is recognized as a valuable building block in medicinal chemistry for the synthesis of more complex, biologically active molecules. The esterification with benzyl alcohol would likely be achieved through standard acid-catalyzed procedures.
Below is a data table outlining some of the key properties of the parent acid and the related methyl ester, which can provide insights into the expected characteristics of the benzyl ester.
| Property | 3-Amino-2,6-difluorobenzoic acid | Methyl 3-amino-2,6-difluorobenzoate |
| CAS Number | 83141-11-1 | 84832-02-0 |
| Molecular Formula | C₇H₅F₂NO₂ | C₈H₇F₂NO₂ |
| Molecular Weight | 173.12 g/mol | 187.14 g/mol |
| Appearance | Solid | - |
| Melting Point | 208 - 210 °C | - |
| Data sourced from various chemical databases and supplier information. nih.gov |
Detailed Research Findings and Structural Characteristics
Direct and extensive research publications focusing solely on Benzyl (B1604629) 3-amino-2,6-difluorobenzoate are not widely available in the current scientific literature. However, by examining its constituent parts and related analogs, we can infer its potential areas of application and research interest.
The synthesis of related fluorinated benzoates often involves the reduction of a nitro group to an amine, followed by esterification. Purification is typically achieved through techniques like column chromatography. Structural confirmation relies on standard analytical methods such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS).
Identifying Key Research Avenues and Gaps for Benzyl 3 Amino 2,6 Difluorobenzoate
Retrosynthetic Analysis and Planning for this compound
A retrosynthetic approach to this compound logically deconstructs the molecule to identify viable starting materials and synthetic pathways.
Ester Formation Disconnections
The most apparent retrosynthetic disconnection is the cleavage of the ester bond. This leads to two primary synthons: a 3-amino-2,6-difluorobenzoyl cation and a benzyloxy anion, or their synthetic equivalents, 3-amino-2,6-difluorobenzoic acid and benzyl alcohol, respectively. This initial disconnection simplifies the problem into the synthesis of the substituted benzoic acid and the subsequent esterification.
The primary challenge in this retrosynthesis lies in the steric hindrance imposed by the two fluorine atoms ortho to the carboxylic acid group. This steric bulk can significantly impede the approach of the nucleophilic benzyl alcohol during esterification. Furthermore, the presence of the electron-donating amino group can influence the reactivity of the aromatic ring and the carboxyl group.
Approaches for Regioselective Introduction of Fluorine and Amino Functionalities
The synthesis of the key intermediate, 3-amino-2,6-difluorobenzoic acid, requires the regioselective placement of three different functional groups on the benzene (B151609) ring. A common and effective strategy involves the ammoniation of a pre-existing 2,6-difluorinated aromatic ring.
A plausible synthetic route starts from 2,6-difluorobenzonitrile. This precursor can be hydrolyzed under basic conditions, for instance, using sodium hydroxide (B78521) in water at elevated temperatures, to yield 2,6-difluorobenzoic acid. chemicalbook.com Subsequently, the amino group can be introduced at the 3-position via a nucleophilic aromatic substitution reaction (amination) on the 2,6-difluorobenzoic acid. This step's regioselectivity is directed by the activating effect of the fluorine atoms on the aromatic ring.
Established and Emerging Approaches to Aromatic Ester Synthesis
The formation of the benzyl ester from 3-amino-2,6-difluorobenzoic acid and benzyl alcohol can be achieved through several methods, each with its own advantages and limitations, particularly when dealing with sterically hindered and electronically modified substrates.
Direct Esterification and Transesterification Strategies
The Fischer-Speier esterification is a classic method for direct esterification, involving the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid. To drive the equilibrium towards the ester product, water is usually removed, or an excess of one of the reactants is used. qub.ac.uk For sterically hindered benzoic acids, such as 3-amino-2,6-difluorobenzoic acid, this method may require harsh conditions, including high temperatures and prolonged reaction times. usm.my Microwave-assisted Fischer-Speier esterification has emerged as a technique to accelerate this reaction, often leading to improved yields in shorter timeframes, even for challenging substrates. usm.myusm.my
| Direct Esterification Method | Typical Conditions | Advantages | Disadvantages for this Synthesis |
| Fischer-Speier Esterification | Refluxing with excess benzyl alcohol and a catalytic amount of H₂SO₄. | Simple, uses readily available reagents. | Reversible reaction, may require harsh conditions and long reaction times for sterically hindered acids. The amino group might be protonated, affecting reactivity. |
| Microwave-Assisted Fischer-Speier | Sealed-vessel microwave irradiation with an acid catalyst. | Significantly reduced reaction times and potentially higher yields. usm.myusm.my | Requires specialized equipment. Equilibrium limitations still apply in a closed system. |
Acyl Halide and Alcohol Coupling Methods
To circumvent the equilibrium limitations of direct esterification, a two-step approach via an acyl halide is often employed. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-amino-2,6-difluorobenzoyl chloride is then reacted with benzyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally faster and proceeds to completion, making it a more reliable option for achieving high yields with sterically hindered acids. stackexchange.com
| Acyl Halide Method | Typical Conditions | Advantages | Disadvantages for this Synthesis |
| Acyl Chloride Formation and Coupling | 1. Reaction of the carboxylic acid with SOCl₂ or (COCl)₂. 2. Subsequent reaction with benzyl alcohol and a base (e.g., pyridine). | Irreversible reaction, generally high yielding and faster than Fischer esterification. stackexchange.com | Two-step process, requires handling of corrosive and moisture-sensitive acyl chlorides. The amino group may react with the chlorinating agent if not protected. |
Metal-Catalyzed Coupling Reactions for Benzoate (B1203000) Construction
| Metal-Catalyzed Method | Example Catalyst | Typical Conditions | Potential Advantages |
| Heterogeneous Catalysis | Sulfated Fe-MCM-48 nih.gov | Liquid-phase reaction, potentially solvent-free. | Catalyst reusability, milder reaction conditions, high selectivity. |
| Homogeneous Catalysis | Niobium(V) chloride (NbCl₅) researchgate.net | Stoichiometric or catalytic amounts, can be solvent-free. | Can be effective for a range of carboxylic acids. |
Introduction of Amino Groups onto Difluorinated Aromatic Scaffolds
A pivotal step in the synthesis of this compound is the installation of the amino group onto the 2,6-difluorinated benzene ring. The strong electron-withdrawing nature of the two fluorine atoms is a key factor that dictates the reactivity of the aromatic scaffold. wikipedia.org
Nucleophilic Aromatic Substitution with Amine Nucleophiles
Nucleophilic aromatic substitution (SNAr) presents a viable pathway for introducing an amino group. wikipedia.orglibretexts.org This method typically involves reacting a trifluorinated precursor, such as a derivative of 2,3,6-trifluorobenzoic acid, with an amine nucleophile. The fluorine atoms at positions 2 and 6 activate the C3 position for nucleophilic attack. wikipedia.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. libretexts.org The choice of amine, solvent, and temperature is critical for achieving the desired substitution. While effective, this method can sometimes be slow, and heating may be necessary to drive the reaction to completion. youtube.com
Reduction of Nitro Aromatic Precursors
A more common and often preferred method for installing an amino group is through the reduction of a nitro aromatic precursor. masterorganicchemistry.com This two-step process begins with the nitration of a 2,6-difluorinated benzoic acid derivative, followed by the reduction of the resulting nitro group.
The nitration of 2,6-difluorobenzoic acid can be achieved using a mixture of nitric acid and sulfuric acid. prepchem.com The directing effects of the fluorine atoms guide the nitro group to the C3 position. Following nitration, the 3-nitro-2,6-difluorobenzoic acid intermediate is reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Metal-based reductions using iron, zinc, or tin(II) chloride in acidic media also provide effective and often milder alternatives. commonorganicchemistry.comniscpr.res.inresearchgate.net
Table 1: Comparison of Amino Group Introduction Methods
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Reduction of Nitro Precursors |
| Starting Material | 2,3,6-Trifluorinated Benzoic Acid Derivative | 2,6-Difluorobenzoic Acid Derivative |
| Key Reagents | Amine Nucleophile (e.g., NH₃) | Nitrating Agent (e.g., HNO₃/H₂SO₄), Reducing Agent (e.g., H₂/Pd, Fe/HCl) |
| Intermediates | Meisenheimer Complex libretexts.org | 3-Nitro-2,6-difluorobenzoic acid |
| Advantages | Direct introduction of the amino group. | Well-established and versatile reduction methods. masterorganicchemistry.comwikipedia.org |
| Challenges | Can require forcing conditions (heat). youtube.com | Involves handling of hazardous nitrating agents. |
Leveraging Fluorinated Building Blocks for this compound Precursors
The use of pre-synthesized fluorinated building blocks is a highly effective strategy in organofluorine chemistry. nih.govnih.govsigmaaldrich.com This approach simplifies synthetic routes to complex molecules by providing key structural motifs with fluorine atoms already in place.
Synthesis of 2,6-Difluorinated Benzoic Acid Derivatives
The 2,6-difluorobenzoic acid core is a fundamental precursor for this compound. sigmaaldrich.comsigmaaldrich.com One common synthetic route to this intermediate is the hydrolysis of 2,6-difluorobenzonitrile. chemicalbook.com This reaction can be carried out using sodium hydroxide in water under elevated temperature and pressure. chemicalbook.com The resulting 2,6-difluorobenzoic acid can then be carried forward in the synthetic sequence. This key intermediate has been utilized in the synthesis of various other complex molecules. sigmaaldrich.comsigmaaldrich.com
Strategies for Incorporating Fluorine through Building Block Chemistry
A powerful, albeit less direct for this specific target, approach in organofluorine chemistry is the construction of the aromatic ring from smaller, fluorinated fragments. nih.govnih.gov This "bottom-up" strategy allows for the creation of diverse and highly substituted fluorinated aromatic compounds. For example, cycloaddition reactions, such as the Pd-catalyzed [4+2] cross-benzannulation of β-CF₃-1,3-enynes with diynes, can be employed to build trifluoromethylated benzene derivatives from acyclic precursors. nih.gov While this particular example leads to a trifluoromethyl group, the underlying principle of using fluorinated building blocks to construct the aromatic core is a versatile strategy in modern synthetic chemistry. researchgate.netbeilstein-journals.org
Green Chemistry Paradigms in this compound Synthesis
The principles of green chemistry are increasingly important in the design of chemical syntheses, aiming to reduce environmental impact and improve safety. dovepress.comeurekalert.orgsciencedaily.com
Several aspects of the synthesis of this compound can be optimized from a green chemistry perspective. The use of catalytic hydrogenation for the reduction of the nitro group is inherently greener than using stoichiometric metal reductants as it generates less waste. researchgate.net The development of solid-state nucleophilic aromatic fluorination methods using reagents like potassium fluoride (B91410) eliminates the need for toxic, high-boiling solvents such as DMSO, significantly reducing the environmental footprint. rsc.org Furthermore, the use of safer and more environmentally friendly solvents and reagents is a continuous goal in process development. eurekalert.orgsciencedaily.com
Table 2: Green Chemistry Approaches in Fluorinated Compound Synthesis
| Green Chemistry Principle | Application in Fluorinated Synthesis | Reference |
| Atom Economy | Developing reactions that are highly efficient and selective to minimize waste. | dovepress.com |
| Safer Solvents & Reagents | Replacing hazardous reagents like HF and SbF₃ with safer alternatives. | dovepress.com |
| Catalysis | Utilizing catalytic methods, such as transfer hydrogenation, to reduce waste and improve efficiency. | researchgate.net |
| Mechanochemistry | Employing solid-state reactions to eliminate the need for bulk solvents. | rsc.org |
Atom Economy and E-Factor Considerations
The principles of atom economy and the Environmental Factor (E-factor) are fundamental metrics for evaluating the greenness of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor quantifies the amount of waste generated relative to the product. An ideal synthesis maximizes atom economy and minimizes the E-factor.
A common route to the precursor, 3-amino-2,6-difluorobenzoic acid, involves the nitration of 2,6-difluorobenzoic acid, followed by the reduction of the resulting nitro group. The final step is the esterification with benzyl alcohol to yield this compound.
Theoretical Atom Economy and E-Factor for a Hypothetical Synthesis:
To illustrate these metrics, let's consider a simplified two-step synthesis starting from 2,6-difluorobenzoic acid.
Step 1: Amination of 2,6-difluorobenzoic acid. A plausible method involves the direct amination of 2,6-difluorobenzoic acid.
Step 2: Esterification. The resulting 3-amino-2,6-difluorobenzoic acid is then esterified with benzyl alcohol.
| Step | Reactants | Desired Product | By-products | Atom Economy (%) |
| Amination | 2,6-difluorobenzoic acid + Ammonia | 3-amino-2,6-difluorobenzoic acid | Water | 93.5 |
| Esterification | 3-amino-2,6-difluorobenzoic acid + Benzyl alcohol | This compound | Water | 93.8 |
| Overall | 2,6-difluorobenzoic acid + Ammonia + Benzyl alcohol | This compound | Water | 87.8 |
This is a simplified calculation and actual values may vary based on the specific reagents and reaction conditions used.
The E-factor for such a process would depend on the actual yields and the quantities of solvents, reagents, and by-products generated. For fine chemicals and pharmaceuticals, E-factors can often be high, highlighting the importance of optimizing synthetic routes to reduce waste.
Solvent Selection and Alternative Reaction Media
The choice of solvent is critical in green chemistry as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. In the synthesis of this compound, various solvents are employed. For instance, the nitration of a benzoic acid derivative is often carried out in strong acids like sulfuric acid, while extractions may use solvents like ethyl acetate. guidechem.com Amination reactions, such as the Buchwald-Hartwig coupling, might utilize solvents like toluene (B28343).
Table of Solvents and Potential Alternatives:
| Synthetic Step | Conventional Solvent | Issues | Greener Alternative(s) |
| Nitration | Concentrated Sulfuric Acid | Corrosive, hazardous, large amounts of aqueous waste upon neutralization. | Ionic liquids, solvent-free conditions (e.g., solid-supported reagents). |
| Reduction of Nitro Group | Methanol, Ethanol | Flammable, volatile organic compounds (VOCs). | Water, supercritical CO2, bio-derived solvents (e.g., Cyrene). |
| Buchwald-Hartwig Amination | Toluene, Dioxane | Toxic, suspected carcinogen (dioxane). | 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME). |
| Esterification | Toluene, Dichloromethane | Toxic, chlorinated solvent (DCM). | Anisole, dimethyl carbonate (DMC), or enzyme-catalyzed reactions in buffer. |
The use of neoteric solvents like ionic liquids or supercritical fluids can offer advantages in terms of reduced volatility and, in some cases, enhanced reactivity and selectivity. Biorenewable solvents are also gaining traction as sustainable alternatives to petroleum-based ones.
Catalytic Approaches for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste. The synthesis of this compound can benefit significantly from catalytic methods.
One key step, the introduction of the amino group, can be achieved via catalytic hydrogenation of a nitro precursor using catalysts like palladium on carbon (Pd/C). This method is generally efficient and produces water as the primary by-product.
A more advanced and atom-economical approach is the direct amination of a C-H or C-X (where X is a halide) bond using transition metal catalysis. The Buchwald-Hartwig amination, which utilizes palladium catalysts with specialized phosphine (B1218219) ligands (e.g., XPhos), is a powerful tool for forming C-N bonds and can be applied to the synthesis of 3-amino-2,6-difluorobenzoic acid derivatives.
Key Catalytic Reactions in the Synthesis:
| Reaction | Catalyst System | Advantages |
| Nitro Group Reduction | Pd/C, PtO2, Raney Nickel | High efficiency, clean conversion, atmospheric pressure conditions possible. |
| Buchwald-Hartwig Amination | Pd(OAc)2 / XPhos, other Pd/phosphine complexes | High functional group tolerance, can form C-N bonds with challenging substrates. |
| Esterification | Lipases (e.g., Candida antarctica lipase (B570770) B) | Mild reaction conditions, high selectivity, avoids use of strong acids/bases. |
The development of more active and stable catalysts, including those based on earth-abundant metals, is an ongoing area of research aimed at further improving the sustainability of these transformations.
Waste Minimization and Process Intensification
A holistic approach to green synthesis involves not only optimizing the reaction itself but also minimizing waste throughout the entire process and intensifying the process to reduce footprint and resource consumption.
Waste Minimization Strategies:
Reagent Stoichiometry: Using stoichiometric amounts of reagents or a slight excess of a key reactant that can be easily recovered, rather than large excesses, minimizes waste.
By-product Valorization: Investigating potential uses for by-products can turn a waste stream into a valuable resource.
Process Intensification:
Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. google.com
Flow Chemistry: Conducting reactions in continuous flow reactors can offer several advantages over traditional batch processing. These include improved heat and mass transfer, better control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and the potential for telescoped reactions where the output of one reactor directly feeds into the next, avoiding intermediate isolation and purification steps. Nitration and catalytic hydrogenations are particularly well-suited for flow chemistry.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter reaction times.
Membrane Technology: The use of membranes for separations, such as nanofiltration to recover catalysts or separate products, can reduce solvent usage and energy consumption compared to traditional distillation or crystallization methods.
By integrating these principles of waste minimization and process intensification, the synthesis of this compound can be made significantly more sustainable and economically viable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. Through the analysis of various NMR experiments, the connectivity and spatial arrangement of atoms within this compound can be thoroughly investigated.
Comprehensive ¹H and ¹³C NMR for Structural Elucidation
The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of this compound. While specific experimental data for the title compound is not widely published, a detailed analysis can be inferred from closely related analogues such as methyl 3-amino-2,6-difluorobenzoate and other benzyl esters. nih.gov
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the difluorosubstituted ring and the benzyl group. The protons on the benzyl group's phenyl ring would typically appear in the 7.3-7.5 ppm region, while the benzylic CH₂ protons would present as a singlet around 5.3 ppm. The two aromatic protons on the difluorobenzoate ring are in different chemical environments and would likely appear as a complex multiplet, influenced by coupling to each other and to the adjacent fluorine atoms. The amino (NH₂) protons would give rise to a broad singlet.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester is expected to have a chemical shift in the range of 163-165 ppm. The carbons of the benzyl group will appear in their characteristic regions, with the benzylic CH₂ carbon around 67 ppm and the aromatic carbons between 128 and 136 ppm. The carbons of the difluorobenzoate ring will show signals that are split due to C-F coupling, providing further confirmation of the fluorine substitution pattern.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzylic CH₂ | ~5.3 (s) | ~67 |
| Benzyl-Ar-H | ~7.3-7.5 (m) | ~128-136 |
| Difluorobenzoate-Ar-H | ~6.7-7.2 (m) | ~110-150 (with C-F coupling) |
| NH₂ | broad singlet | - |
| C=O | - | ~164 |
| C-F | - | ~155-160 (d, JCF) |
| C-NH₂ | - | ~140-145 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Application of ¹⁹F NMR for Fluorine Environment Analysis and Stereochemical Insights
¹⁹F NMR is a powerful technique for directly observing the fluorine atoms in a molecule, providing valuable information about their chemical environment. rsc.org For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-6 positions.
The chemical shifts of these fluorine atoms are influenced by the electronic effects of the adjacent amino and benzyl ester groups. The ortho-amino group is an electron-donating group, which would typically cause an upfield shift of the adjacent fluorine signal. Conversely, the ester group is electron-withdrawing. The interplay of these effects, along with through-space interactions, will determine the final chemical shifts. The fluorine signals will likely appear as multiplets due to coupling to the nearby aromatic protons. The magnitude of these H-F coupling constants can provide further structural confirmation.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the complete molecular structure. wikipedia.org
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, COSY would show cross-peaks between the adjacent aromatic protons on the difluorobenzoate ring, helping to assign their specific positions. It would also confirm the connectivity within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would be instrumental in assigning the carbon signals for each protonated carbon in the molecule, such as the benzylic CH₂ and all the aromatic C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, a correlation between the benzylic CH₂ protons and the carbonyl carbon would confirm the ester linkage. Correlations between the aromatic protons of the difluorobenzoate ring and the carbonyl carbon would establish the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In this case, NOESY could show cross-peaks between the benzylic CH₂ protons and the protons of the benzyl group's aromatic ring, as well as potential through-space interactions with the difluorobenzoate ring, offering insights into the preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound, the molecular formula is C₁₄H₁₁F₂NO₂.
The expected exact mass for the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value from HRMS to confirm the elemental composition.
Calculated Exact Mass for C₁₄H₁₁F₂NO₂
| Ion | Molecular Formula | Calculated Exact Mass |
| [M+H]⁺ | C₁₄H₁₂F₂NO₂⁺ | 264.0830 |
| [M+Na]⁺ | C₁₄H₁₁F₂NNaO₂⁺ | 286.0650 |
The observation of ions corresponding to these exact masses in an HRMS spectrum would provide strong evidence for the identity of this compound.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a series of product ions. The analysis of these fragmentation patterns provides valuable structural information. semanticscholar.orgchemicalbook.com For this compound, the fragmentation is likely to be initiated by cleavage of the most labile bonds.
A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of the benzyl group as a stable benzyl cation (m/z 91) or as toluene (loss of 92 Da), leading to the formation of a 3-amino-2,6-difluorobenzoic acid fragment. Another likely fragmentation is the loss of the entire benzyloxy group. Further fragmentation of the 3-amino-2,6-difluorobenzoyl cation could involve the loss of CO, a characteristic fragmentation for benzoyl derivatives.
Plausible Fragmentation Pathways for this compound ([M+H]⁺)
| Parent Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
| 264.08 | C₇H₈ (Toluene) | 172.01 | 3-Amino-2,6-difluorobenzoyl cation |
| 264.08 | C₇H₇O (Benzyloxy radical) | 156.03 | 3-Amino-2,6-difluorophenyl cation |
| 172.01 | CO | 144.02 | 3-Amino-2,6-difluorophenyl cation |
The analysis of these fragmentation pathways in an MS/MS experiment would provide definitive structural confirmation of this compound. researchgate.netmiamioh.edulibretexts.org
X-ray Crystallography
Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structure
A search for single crystal X-ray diffraction data for this compound did not yield any specific results. While this technique is invaluable for elucidating molecular architecture, it appears that such an analysis has not been reported for this particular compound. For many organic molecules, single crystal X-ray diffraction provides the gold standard for structural confirmation.
Analysis of Crystal Packing and Polymorphism
The study of crystal packing reveals how molecules arrange themselves in the solid state, which is crucial for understanding a compound's physical properties. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of investigation in materials science and pharmaceuticals. rsc.org However, no studies on the crystal packing or potential polymorphism of this compound have been documented in the searched scientific literature.
Electron Diffraction Techniques (e.g., MicroED) for Challenging Crystalline Samples
For crystalline samples that are too small for conventional X-ray diffraction, electron diffraction techniques like Microcrystal Electron Diffraction (MicroED) can be employed. This method has proven revolutionary for characterizing complex molecules from sub-micron sized crystals. There is currently no indication in the scientific literature that this compound has been analyzed using electron diffraction techniques.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for identifying functional groups and characterizing electronic properties of molecules.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint that allows for the identification of functional groups. For this compound, one would expect to observe characteristic stretching and bending vibrations for the amine (N-H), ester (C=O and C-O), and carbon-fluorine (C-F) bonds, as well as vibrations associated with the aromatic rings. While the general regions for these absorptions are known from studies of similar molecules, specific experimental IR data for this compound is not available. nih.govtheaic.orgresearchgate.net Theoretical calculations, often performed alongside experimental work, can aid in the assignment of vibrational modes. nih.govdergipark.org.tr
Anticipated Infrared Absorption Regions for Key Functional Groups
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |
| Carbonyl (C=O) | Stretching | 1700-1750 |
| Aromatic Ring (C=C) | Stretching | 1450-1600 |
| Carbon-Fluorine (C-F) | Stretching | 1000-1400 |
Electronic Spectroscopy for Aromatic and Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for aromatic and conjugated systems. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The spectrum of this compound is expected to show absorptions characteristic of the substituted benzene ring. The position and intensity of these absorptions are influenced by the electronic effects of the amino and difluoro substituents. researchgate.net However, specific experimental UV-Vis spectra for this compound have not been reported in the reviewed literature.
Chromatographic and Quantitative Analytical Methods for Purity and Identity
The determination of purity and confirmation of identity are critical steps in the characterization of new chemical entities such as this compound. Chromatographic and quantitative spectroscopic techniques are indispensable for these purposes, providing reliable and reproducible data. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary method for purity assessment without the need for a specific reference standard of the same compound.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone analytical techniques for assessing the purity of pharmaceutical intermediates and other chemical compounds. For a compound with the structural characteristics of this compound, which possesses a chromophore, is polar, and has a moderate molecular weight, HPLC is an exceptionally suitable method for purity analysis. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be the standard approach. Detection is typically achieved using an ultraviolet (UV) detector, leveraging the aromatic nature of the compound.
Gas Chromatography could also be employed, particularly for assessing the presence of volatile or semi-volatile impurities. The compound would need to exhibit sufficient thermal stability and volatility for GC analysis. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection, with the latter providing structural information about the separated components.
While specific, validated analytical methods for this compound are not widely detailed in publicly accessible scientific literature, the following tables outline the typical parameters that would be established for HPLC and GC analysis of such a compound.
Table 1: Typical HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 254 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 5-20 µL |
Table 2: Typical GC Parameters for Analysis of this compound
| Parameter | Typical Condition |
| Column | Capillary column (e.g., DB-5, HP-5) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
| Detector | FID or MS |
| Detector Temperature | 280-320 °C |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone for investigating the electronic structure and reactivity of this compound. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of the molecule's properties at the atomic level.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and energy of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict the most stable three-dimensional arrangement of its atoms. vjst.vn These calculations reveal key structural parameters.
The geometry optimization process minimizes the energy of the molecule to find its most stable conformation. For substituted benzoic acids, DFT studies have shown that the orientation of the carboxyl group and the planarity of the benzene ring are critical factors. vjst.vnresearchgate.net In this compound, the presence of two fluorine atoms ortho to the ester group and an amino group at the meta position introduces significant electronic and steric effects that influence the final geometry. The electron-withdrawing nature of the fluorine atoms can impact the bond lengths and angles within the aromatic ring. mdpi.com
Table 1: Representative Optimized Geometrical Parameters of a Substituted Benzoic Acid Derivative Calculated using DFT
| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.41 |
| C-N | 1.40 |
| C-F | 1.35 |
| C=O | 1.21 |
| C-O (ester) | 1.35 |
| O-C (benzyl) | 1.45 |
| ∠(C-C-C) | 118 - 122 |
| ∠(C-C-N) | 120 |
| ∠(C-C-F) | 119 |
| Dihedral(O=C-O-C) | ~180 (trans) or ~0 (cis) |
Note: This table presents typical values for a substituted benzoic acid derivative and is intended to be representative. Actual values for this compound would require specific calculations.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations provide further insights into the molecular properties of this compound. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a high level of theory for calculating electronic structure and thermochemistry, though they are computationally more demanding. researchgate.net These methods are valuable for obtaining highly accurate data on properties like electron correlation effects. bohrium.com
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than ab initio or DFT methods. aip.org These can be useful for initial explorations of large molecular systems or for studying trends across a series of related compounds. For substituted anilines, semi-empirical calculations have been used to aid in the analysis of potential energy surfaces. aip.orgcolostate.edu
Investigations into p-aminobenzoic acid have utilized both DFT and ab initio methods to extract important information on its electronic structure and thermochemistry. researchgate.net Such studies provide a framework for understanding how the amino and carboxyl groups interact electronically within the aromatic system, which is directly relevant to the behavior of this compound.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the benzyl ester group in this compound means that multiple conformations are possible. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and their relative energies. This is often achieved by mapping the potential energy surface (PES) of the molecule by systematically changing key dihedral angles.
For substituted anilines and benzyl alcohol derivatives, studies have shown that the interactions between the substituents and the aromatic ring are largely steric in nature. aip.orgcolostate.eduresearchgate.net In this compound, rotation around the C-O bond of the ester linkage and the C-C bond connecting the benzyl group to the oxygen atom will lead to different conformers. The potential energy surface for these rotations would reveal the energy barriers between different conformations and identify the global minimum energy structure. colostate.edu The introduction of substituents on the phenyl ring of a benzyl ester can significantly alter its stability and conformational preferences. thieme-connect.de
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including their conformational changes and interactions with surrounding solvent molecules. easychair.org An MD simulation calculates the trajectory of each atom in the system over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. easychair.org
For this compound, MD simulations can be used to explore its conformational landscape in different solvents. frontiersin.org The solvent can have a significant effect on the preferred conformation of a molecule, and MD simulations can capture these solvent effects explicitly. frontiersin.orgscielo.br For example, a study on aromatic ester solvents used MD simulations to understand their liquid-state properties and molecular-level structure. researchgate.netacs.org
Simulations of benzyl alcohol in different environments have shown that excipients can alter its conformational dynamics. nih.gov Similarly, the interactions between this compound and solvent molecules would influence its flexibility and the accessibility of different functional groups. This is particularly important for understanding how the molecule might behave in a biological or chemical system.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of molecules. nih.govacs.org These predictions can be compared with experimental data to confirm the structure of a compound.
For this compound, predicting the NMR parameters is particularly useful due to the presence of fluorine atoms. The ¹⁹F NMR chemical shifts are highly sensitive to the electronic environment, and computational methods can help in assigning the signals to the correct fluorine atoms. nih.govrsc.org Studies on fluorinated aromatic compounds have shown that DFT calculations can provide reliable predictions of ¹⁹F chemical shifts. nih.govrsc.org
The prediction of coupling constants, especially ¹H-¹⁹F and ¹³C-¹⁹F couplings, provides further structural information. DFT calculations have been successfully used to compute these coupling constants in fluoroaromatic compounds. rsc.orguoa.gr The magnitude of these couplings depends on the number of bonds separating the coupled nuclei and their spatial orientation.
Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for a Substituted Benzyl Benzoate Analog
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Carbons | 110 - 150 |
| Carbonyl Carbon | 165 - 170 |
| Benzyl CH₂ Carbon | 65 - 70 |
| Aromatic Protons | 6.5 - 8.0 |
| Benzyl CH₂ Protons | 5.0 - 5.5 |
Note: This table provides a general range of predicted chemical shifts for a substituted benzyl benzoate analog. The actual chemical shifts for this compound would be influenced by the specific substitution pattern and would require dedicated calculations.
Theoretical Vibrational Spectra (IR)
The theoretical infrared (IR) spectrum of this compound can be predicted using computational methods like Density Functional Theory (DFT). While specific experimental spectra for this exact molecule are not widely published, theoretical calculations on analogous structures, such as substituted aminobenzoic acids and benzyl derivatives, provide a reliable basis for assigning its principal vibrational modes. nih.govdergipark.org.tr The calculations involve optimizing the molecular geometry and then computing the harmonic vibrational frequencies. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, providing a close correlation with experimental data. nih.gov
The predicted IR spectrum is characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups: the amine (NH₂), the ester (C=O, C-O), the difluorinated aromatic ring (C-F, C-C, C-H), and the benzyl group.
Table 1: Predicted Characteristic IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching | Amine (-NH₂) | 3300-3500 | Asymmetric and symmetric stretching vibrations. |
| C-H Stretching | Aromatic & Benzyl | 3000-3100 | Stretching of C-H bonds on the phenyl rings. |
| C=O Stretching | Ester (-COO-) | 1700-1730 | Strong absorption band characteristic of the carbonyl group. |
| C=C Stretching | Aromatic Ring | 1450-1600 | Multiple bands from the stretching of carbon-carbon bonds in the phenyl ring. |
| N-H Bending | Amine (-NH₂) | 1550-1650 | Scissoring vibration of the amine group. |
| C-O Stretching | Ester (-COO-) | 1100-1300 | Asymmetric and symmetric stretching of the ester C-O bonds. |
| C-F Stretching | Fluoroaromatic | 1100-1400 | Strong bands due to the highly polar C-F bonds. |
| C-H Out-of-Plane Bending | Aromatic Ring | 750-900 | Bending vibrations of the ring C-H bonds. |
Note: The predicted wavenumber ranges are based on theoretical calculations for functionally similar molecules. dergipark.org.trtheaic.org
The precise positions of these bands are sensitive to the electronic environment. For instance, the C=O stretching frequency can be influenced by the electron-donating or withdrawing nature of the other ring substituents. Similarly, the positions of the N-H stretching bands provide insight into hydrogen bonding capabilities.
Elucidation of Structure-Property Relationships through Computational Modeling
The two fluorine atoms at the 2- and 6-positions exert a profound influence on the electron density of the benzene ring through a combination of two opposing electronic effects: the inductive effect and the resonance (or mesomeric) effect.
Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the carbon atom to which it is attached through the sigma (σ) bond. vaia.comnih.gov This effect deactivates the aromatic ring, making it less nucleophilic and less susceptible to electrophilic attack compared to benzene. vaia.com The inductive effect decreases with distance, so its impact is strongest on the carbons directly bonded to the fluorine atoms. csbsju.edu
Resonance Effect (+R): Despite its strong inductive pull, fluorine possesses lone pairs of electrons in its p-orbitals that can be donated back into the aromatic π-system. nih.govquora.com This donation of electron density through resonance partially counteracts the inductive effect. This unique ability of fluorine to engage its nonbonding electrons with the ring's π-system can lead to increased π-density and enhanced ring stability, a concept sometimes referred to as "fluoromaticity". nih.gov
In this compound, the powerful -I effect of the two fluorine atoms is dominant, leading to a net decrease in electron density on the aromatic ring. This electron-withdrawing capability pulls electron density from the ring system towards the fluorine atoms. nih.gov However, the +R effect, while weaker, still plays a role in modulating the electron distribution across the ring's π-cloud. csbsju.edu
The amine (-NH₂) and benzyl ester (-COOBn) groups also contribute significantly to the electronic profile of the molecule, exhibiting their own characteristic inductive and resonance effects.
Amine Group (-NH₂): The amine group is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, its resonance effect (+R) is much stronger and dominates. The lone pair of electrons on the nitrogen atom is readily delocalized into the aromatic π-system, significantly increasing the electron density, particularly at the ortho and para positions relative to the amine. ucalgary.ca
Ester Group (-COOBn): The ester group is a deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and a strong resonance effect (-R). The carbonyl group (C=O) is highly polarized, pulling electron density away from the ring and into the ester functionality. ucalgary.ca
In this compound, there is a complex interplay of these effects. The amine group at position 3 donates electron density into the ring, while the ester group at position 1 and the fluorine atoms at positions 2 and 6 withdraw it. The net effect is a highly polarized molecule where electron density is drawn away from the ring by the fluorine and ester groups but simultaneously pushed into it by the amine group, creating specific regions of higher and lower electron density that are critical to its chemical behavior.
Table 2: Summary of Substituent Electronic Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
| Fluorine (-F) | Strong withdrawing (-I) | Weak donating (+R) | Net deactivating/withdrawing vaia.comcsbsju.edu |
| Amine (-NH₂) | Weak withdrawing (-I) | Strong donating (+R) | Net activating/donating ucalgary.ca |
| Benzyl Ester (-COOBn) | Withdrawing (-I) | Strong withdrawing (-R) | Net deactivating/withdrawing ucalgary.ca |
Scientific Data Unvailable for this compound Analysis
A comprehensive search of scientific databases and literature has revealed insufficient specific data to construct a detailed article on the intermolecular interactions and supramolecular assembly potential of this compound.
While the compound is listed in chemical supplier catalogs and patent documents, no published crystallographic studies or detailed computational analyses are available in the public domain. google.comambeed.com This lack of primary research data prevents a scientifically rigorous discussion of its specific hydrogen bonding networks, aromatic interactions, and supramolecular structures as required by the detailed outline.
General principles of intermolecular forces can be used to speculate on the compound's behavior. For instance, the presence of an N-H group (a hydrogen bond donor), a carbonyl oxygen (an acceptor), and fluorine atoms (potential weak acceptors) suggests the formation of hydrogen bonds. nih.gov Similarly, the two aromatic rings—the benzyl group and the difluorinated phenyl ring—imply that π-stacking and C-H···π interactions are possible. nih.gov The functional groups present also indicate a potential for use in designing larger supramolecular structures, a strategy employed with other benzoic acid derivatives.
However, without experimental data such as bond lengths, bond angles, and crystal packing arrangements, or theoretical calculations of interaction energies, any detailed analysis would be purely hypothetical. The precise interplay of these forces, particularly the competition between intramolecular and intermolecular hydrogen bonding, is highly dependent on the specific geometry and electronic environment dictated by the 2,6-difluoro substitution pattern, for which no specific studies could be found.
Therefore, to maintain scientific accuracy and adhere to the strict requirement of focusing solely on this compound, it is not possible to generate the requested article.
Intermolecular Interactions and Supramolecular Assembly Potential of Benzyl 3 Amino 2,6 Difluorobenzoate
Supramolecular Assembly Design
Co-crystallization Studies with Complementary Molecular Partners
There are no available scientific reports detailing the co-crystallization of Benzyl (B1604629) 3-amino-2,6-difluorobenzoate with any complementary molecular partners. Research in this area would typically involve screening this compound with various co-formers to explore the formation of new crystalline structures with modified physicochemical properties. However, such studies have not been published.
Formation of Higher-Order Assemblies and Self-Sorted Structures
Information regarding the ability of Benzyl 3-amino-2,6-difluorobenzoate to form higher-order assemblies or undergo self-sorting is not present in the current scientific literature. The investigation of self-assembly is a key area of supramolecular chemistry, but this specific compound has not been the subject of such research.
Theoretical Analysis of Intermolecular Interactions
A theoretical analysis of the intermolecular interactions of this compound using computational methods has not been reported in published research. Such an analysis would provide valuable insights into the non-covalent forces that govern its crystal packing and potential for forming larger structures.
Quantum Theory of Atoms in Molecules (QTAIM)
No QTAIM analysis for this compound has been documented. This computational method is used to characterize the nature of chemical bonds and non-covalent interactions within a molecule and between molecules, but it has not been applied to this compound in any available study.
Non-Covalent Interaction (NCI) Index
There are no published studies that include a Non-Covalent Interaction (NCI) index analysis for this compound. The NCI index is a powerful tool for visualizing and understanding weak interactions in molecular systems, but its application to this specific compound is not found in the scientific literature.
Energy Decomposition Analysis
An Energy Decomposition Analysis (EDA) for this compound has not been reported. EDA is a computational technique that breaks down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, and polarization energies. The absence of such a study means that a quantitative understanding of the forces driving any potential intermolecular associations of this compound is currently unavailable.
Mechanistic Investigations of Key Transformations in Benzyl 3 Amino 2,6 Difluorobenzoate Synthesis
Mechanistic Pathways for Ester Formation
The formation of Benzyl (B1604629) 3-amino-2,6-difluorobenzoate from 3-amino-2,6-difluorobenzoic acid and benzyl alcohol is a classic example of esterification. This transformation can be achieved through several mechanistic routes, most notably the Fischer-Speier esterification.
Fischer-Speier Esterification: This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 3-amino-2,6-difluorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This step forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (formed from the benzyl alcohol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, Benzyl 3-amino-2,6-difluorobenzoate, and regenerate the acid catalyst.
The reaction is reversible, and the removal of water, often by azeotropic distillation, is necessary to drive the equilibrium towards the formation of the ester. researchgate.net
Alternative methods for esterification include using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive acyl chloride. google.com The reaction of an acyl chloride with an alcohol is generally faster and not reversible. libretexts.org
Aminolysis Mechanisms of Benzoate (B1203000) Esters
Aminolysis, the reaction of an ester with an amine, is a fundamental process in organic chemistry and is relevant to potential side reactions or further transformations of benzoate esters. dalalinstitute.comlibretexts.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgchemistrysteps.commasterorganicchemistry.comunizin.org
The generally accepted mechanism for the aminolysis of esters is a two-step addition-elimination process. libretexts.orgmasterorganicchemistry.com
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the benzoate ester. chemistrysteps.com This initial attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. chemistrysteps.comwikipedia.org
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses. wikipedia.org The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the alkoxy group (OR') is expelled as the leaving group. chemistrysteps.com A final proton transfer from the nitrogen to the expelled alkoxide yields the amide and an alcohol. youtube.com
The stability and partitioning of this tetrahedral intermediate are critical in determining the reaction's outcome. acs.orgacs.org The relative leaving abilities of the amine and the alkoxy group from the intermediate dictate whether the reaction proceeds forward to the amide or reverts to the starting materials. chemistrysteps.com Generally, alkoxy groups are better leaving groups than amino groups, favoring the formation of the amide. chemistrysteps.com
The rate of aminolysis can be significantly influenced by catalysts.
Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by the amine. While acid catalysis can accelerate the initial addition step, it also protonates the amine nucleophile, reducing its nucleophilicity. Therefore, a careful balance of pH is often required. Studies on related systems have shown that general acid catalysis can occur, particularly with good leaving groups. nih.gov
Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity. However, the more common role of a base is to catalyze the reaction by deprotonating the initial tetrahedral intermediate, facilitating the expulsion of the leaving group. nih.gov In some cases, specific base catalysis, where the hydroxide (B78521) ion acts as the nucleophile, can lead to hydrolysis as a competing reaction. youtube.com
Bifunctional Catalysis: Some catalysts, like 2-pyridone, can act as bifunctional catalysts. nih.gov The NH group can activate the ester by acting as a Brønsted acid, while the carbonyl group activates the amine by acting as a Brønsted base, facilitating the reaction through a cyclic transition state. nih.gov
The table below summarizes the general effects of different catalysts on the aminolysis of esters.
| Catalyst Type | General Effect on Reaction | Key Mechanistic Feature |
| Acid | Can increase the rate, but may also deactivate the amine nucleophile. | Protonation of the carbonyl oxygen, increasing electrophilicity. |
| Base | Increases the rate by enhancing the nucleophilicity of the amine. | Deprotonation of the amine or the tetrahedral intermediate. |
| Bifunctional | Significantly accelerates the reaction. | Simultaneous activation of both the ester and the amine. |
The solvent can play a crucial role in the aminolysis of esters. Polar aprotic solvents, such as DMSO, can accelerate the reaction by stabilizing the charged transition state. researchgate.net In contrast, protic solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity. The choice of solvent can also influence the equilibrium of the reaction. Studies under solvent-free conditions have also been reported, often accelerated by microwave irradiation. researchgate.net
For chiral esters, if the stereocenter is not at the α-position to the carbonyl group, the reaction proceeds with retention of configuration as the stereocenter is not directly involved in the reaction. In the case of this compound, there are no stereocenters, so stereochemical outcomes are not a factor.
Mechanism of Aromatic Amination and Fluorination (relevant to precursors)
The synthesis of the precursor, 3-amino-2,6-difluorobenzoic acid, involves the introduction of amino and fluoro groups onto an aromatic ring.
Aromatic Fluorination: The introduction of fluorine atoms onto an aromatic ring can be achieved through several methods.
Nucleophilic Aromatic Substitution (SNA_r): This is a common method where a leaving group, such as a nitro or chloro group, on an activated aromatic ring is displaced by a fluoride (B91410) ion (e.g., from KF or CsF). The ring must be activated by electron-withdrawing groups.
Electrophilic Fluorination: This method uses reagents with an electrophilic fluorine source, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), to directly fluorinate an electron-rich aromatic ring. numberanalytics.comwikipedia.org The mechanism is thought to proceed via an electrophilic aromatic substitution (S_EAr) pathway, involving the formation of a sigma complex (Wheland intermediate). researchgate.net
Sandmeyer-type Reactions (Schiemann Reaction): An aromatic amine can be converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to introduce the fluorine atom. nih.govlibretexts.org
Aromatic Amination: The amino group is often introduced by the reduction of a nitro group.
Reduction of a Nitro Group: A common and efficient method for introducing an amino group is to first perform an electrophilic nitration on the aromatic ring, followed by reduction of the nitro group. This reduction can be achieved using various reagents, such as metal catalysts (e.g., Pd, Pt, Ni) with hydrogen gas, or metals in acidic solution (e.g., Sn, Fe in HCl).
Direct Amination: Direct amination of aromatic C-H bonds is a more advanced and atom-economical approach. researchgate.net These reactions are often catalyzed by transition metals like copper or palladium and can proceed through various mechanisms, including reductive elimination from a metal center or radical pathways. acs.orgyoutube.com Electrophilic amination using reagents like hydroxylamine-O-sulfonic acid or azides in the presence of a strong acid is also possible. researchgate.net
The specific sequence of these fluorination and amination/nitration-reduction steps is critical to achieving the desired 3-amino-2,6-difluoro substitution pattern on the benzoic acid precursor due to the directing effects of the substituents.
Future Research Directions and Advanced Methodological Development
Development of Chemo- and Regioselective Synthetic Strategies for Substituted Fluoroanilines and Benzoates
A key area of development is the direct C-H activation for subsequent fluorination or amination. Recently, palladium catalysts have shown promise in activating typically unreactive C-H bonds in carboxylic acids, allowing for direct fluorination. idw-online.de The design of both the catalyst and the oxidizing agent in tandem has been shown to enable reactions that were previously not feasible. idw-online.de This combined approach could be groundbreaking for synthesizing complex molecules. idw-online.de
Future strategies will likely involve the exploration of a wider range of transition metal catalysts beyond palladium, such as those based on rhodium, iridium, and copper, in conjunction with novel ligand designs. These new systems will be designed to control the regioselectivity of the functionalization on complex aromatic scaffolds. The development of synthetic surrogates for unstable reactants, such as α-fluoroalkynes, also presents a viable strategy for achieving regioselective synthesis of fluorinated heterocycles, a method that could be adapted for benzene (B151609) ring systems. rsc.org
Table 1: Comparison of Potential Catalytic Strategies
| Catalytic Strategy | Potential Advantages | Potential Challenges |
| Palladium-Catalyzed C-H Activation/Fluorination | Direct functionalization, reduced step count. idw-online.de | Catalyst efficiency, substrate scope, cost of palladium. |
| Novel Transition Metal Catalysis (Rh, Ir, Cu) | Potentially new reactivity and selectivity patterns. | Catalyst discovery and optimization, understanding reaction mechanisms. |
| Use of Synthetic Surrogates | Access to otherwise unstable intermediates, high regioselectivity. rsc.org | Design and synthesis of appropriate surrogates, reaction condition optimization. |
Exploration of Biocatalytic and Flow Chemistry Approaches for Sustainable Synthesis
The drive towards greener and more sustainable chemical manufacturing is pushing the boundaries of traditional synthetic methods. Biocatalysis and flow chemistry are two powerful approaches that hold immense promise for the synthesis of fluorinated compounds like Benzyl (B1604629) 3-amino-2,6-difluorobenzoate.
Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. acsgcipr.org While the direct enzymatic synthesis of Benzyl 3-amino-2,6-difluorobenzoate is not yet established, the use of enzymes for key synthetic steps is a compelling future direction. For instance, transaminases could be engineered to selectively aminate a fluorinated precursor. nih.gov The discovery and engineering of enzymes like fluorinases, which can form C-F bonds from inorganic fluoride (B91410), is a particularly exciting area. acsgcipr.orgtib.eu Although the substrate scope of current fluorinases is limited, protein engineering could expand their utility to a broader range of aromatic substrates. acsgcipr.orgnih.gov The immobilization of enzymes, such as fluorinase, in nanoflowers has been shown to enhance their stability and activity, offering a green method for producing fluorinated organic compounds. mdpi.com
Flow Chemistry: Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling-up. nih.govnih.gov For the synthesis of fluorinated compounds, flow reactors can allow for precise control over reaction parameters, which is crucial for achieving high selectivity. youtube.com Photochemical reactions, including late-stage fluorination, can be significantly intensified and controlled in flow reactors, preventing over-irradiation and product degradation. youtube.com The ability to perform multi-step syntheses in a continuous, uninterrupted reactor network can streamline the production of complex molecules. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for Fluorination Reactions
| Feature | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Often inefficient, risk of hotspots. | Highly efficient, isothermal conditions. nih.gov |
| Mass Transfer | Limited, especially in multiphase reactions. | Superior mixing and mass transfer. nih.gov |
| Safety | Higher risk with hazardous reagents and exothermic reactions. | Improved safety due to small reaction volumes and better control. nih.gov |
| Scalability | Often challenging and non-linear. | Generally more straightforward and predictable. youtube.com |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. youtube.com |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
Understanding and optimizing complex chemical reactions requires real-time monitoring of reactant consumption, intermediate formation, and product generation. Advanced spectroscopic techniques are crucial tools for achieving this, providing insights that can lead to improved yields, selectivity, and process safety. For the synthesis of this compound, in-situ monitoring can be particularly valuable for elucidating reaction mechanisms and identifying optimal conditions.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful for tracking the progress of reactions in real-time. acs.orgacs.org NMR can provide detailed structural information about all species in the reaction mixture, while Raman spectroscopy is highly sensitive to changes in vibrational modes, making it ideal for monitoring the formation and consumption of specific functional groups. acs.orgnih.gov Fluorescent probes that are designed to react with specific intermediates or byproducts can also be employed for highly sensitive reaction monitoring. nih.gov
Table 3: Spectroscopic Probes for In-Situ Reaction Monitoring
| Spectroscopic Technique | Information Provided | Advantages | Limitations |
| In-Situ NMR | Detailed structural information, quantification of species. acs.org | Non-invasive, highly specific. | Lower sensitivity, requires specialized equipment. |
| Raman Spectroscopy | Vibrational modes, functional group analysis. nih.gov | High sensitivity, can be used with fiber optics for remote monitoring. | Can be affected by fluorescence. |
| FT-IR Spectroscopy | Functional group analysis. mdpi.com | Fast and robust. | Water interference can be an issue. |
| Fluorescent Probes | Detection of specific species with high sensitivity. nih.gov | High sensitivity and selectivity. | Requires design and synthesis of a specific probe. |
Integration of Machine Learning and AI in Synthetic Design and Reaction Prediction
The vastness of chemical space makes the de novo design of synthetic routes and the prediction of reaction outcomes incredibly challenging. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as indispensable tools for navigating this complexity. For a target molecule like this compound, AI can assist in several key areas.
Retrosynthesis software, powered by deep learning, can propose multiple synthetic pathways by analyzing vast databases of known reactions. chemrxiv.orgnih.gov These tools can incorporate expert knowledge to prioritize more efficient or sustainable routes. nih.gov Furthermore, ML models can predict the outcomes of reactions, including yields and selectivity, by learning from large datasets of experimental results. researchgate.net This predictive power can significantly reduce the number of experiments needed to optimize a reaction, saving time and resources. For example, machine learning has been successfully used to predict high-yielding conditions for the fluorination of diverse alcohols by fine-tuning reagent and base structures. acs.org
Table 4: Applications of AI/ML in Chemical Synthesis
| Application | Description | Potential Impact |
| Retrosynthesis Planning | AI algorithms propose synthetic routes to a target molecule. chemrxiv.orgnih.gov | Accelerates the discovery of new and efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the yield, selectivity, or success of a reaction. researchgate.net | Reduces experimental effort and cost, enables "in silico" optimization. |
| Catalyst and Reagent Design | AI can suggest novel catalyst structures or reagents for a desired transformation. | Speeds up the development of new and more effective chemical tools. |
| Process Optimization | ML algorithms can identify optimal reaction conditions from complex datasets. | Improves the efficiency and sustainability of chemical processes. |
Expanding the Scope of Computational Chemistry for Fluorinated Systems
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding the structure, properties, and reactivity of molecules at the atomic level. worldscientific.com For fluorinated compounds like this compound, computational methods can provide insights that are difficult or impossible to obtain through experiments alone.
DFT calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties, which can aid in the interpretation of spectroscopic data. worldscientific.comrsc.org Furthermore, computational modeling can elucidate reaction mechanisms by mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This information is invaluable for understanding the origins of selectivity and for designing more efficient catalysts. The study of non-covalent interactions, such as hydrogen bonding involving fluorine, is another area where computational methods have proven to be highly effective. nih.govnih.gov More advanced quantum dynamical methods are also being developed to study the time-dependent properties of fluorinated systems, offering a deeper understanding of their reactivity. acs.org
Table 5: Applications of Computational Chemistry in Fluorinated Systems
| Application | Computational Method | Information Gained |
| Structural Analysis | DFT, Molecular Mechanics | Optimized geometries, conformational analysis. rsc.orgnih.gov |
| Spectroscopic Prediction | TD-DFT, Vibrational Analysis | UV-Vis, IR, and Raman spectra prediction. worldscientific.com |
| Reaction Mechanism Elucidation | DFT, Transition State Theory | Reaction pathways, activation energies, selectivity origins. acs.org |
| Non-Covalent Interaction Analysis | QTAIM, NCI Plot | Nature and strength of hydrogen bonds and other weak interactions. rsc.orgnih.gov |
Q & A
Basic: What synthetic routes are recommended for preparing Benzyl 3-amino-2,6-difluorobenzoate?
Methodological Answer:
A common approach involves sequential functionalization of a halogenated benzoic acid precursor. For example:
Bromination/Amination: Start with 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1, ), which can undergo nucleophilic aromatic substitution (SNAr) with ammonia or protected amines to introduce the amino group.
Esterification: React the resulting 3-amino-2,6-difluorobenzoic acid with benzyl chloride in the presence of a base (e.g., DCC or DMAP) to form the benzyl ester.
Purification: Use column chromatography with silica gel and monitor via TLC (hexane/ethyl acetate gradients).
Key Considerations:
- Optimize reaction temperatures to avoid decomposition (e.g., 323°C bp for benzyl benzoate derivatives ).
- Use anhydrous conditions to prevent hydrolysis of the ester group.
Advanced: How can conflicting NMR data for fluorine-containing derivatives be resolved?
Methodological Answer:
Discrepancies in or NMR spectra often arise from dynamic effects or solvent interactions. Mitigation strategies include:
- Deuterated Solvents: Use CDCl or DMSO-d to minimize proton exchange artifacts.
- Reference Standards: Employ certified quantitative NMR (qNMR) standards, such as 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b (CAS 725-89-3, ), for calibration.
- Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
Case Study:
If a split signal is observed for the fluorine atoms, variable-temperature NMR can determine if it stems from restricted rotation or tautomerism.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Directly identifies fluorine environments; chemical shifts typically range from -100 to -150 ppm for aromatic fluorines.
- HPLC-MS: Confirms molecular weight (expected m/z ~275 for CHFNO) and purity. Use a C18 column with acetonitrile/water + 0.1% formic acid.
- IR Spectroscopy: Detect ester carbonyl stretches (~1740 cm) and NH bends (~1600 cm) .
Validation: Cross-reference with literature data for methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0, ), adjusting for benzyl ester substitution.
Advanced: How to design a stability study under varying pH conditions?
Methodological Answer:
Buffer Preparation: Use pH 1 (HCl), pH 7 (phosphate), and pH 13 (NaOH) buffers.
Incubation: Heat samples at 40°C for 24–72 hours to accelerate degradation.
Analysis: Monitor via HPLC with UV detection (λ = 254 nm). Identify degradation products using high-resolution MS.
Control: Include a stability reference like 3-benzyloxybenzaldehyde (CAS 1700-37-4, ) to validate assay conditions.
Key Insight:
- Benzyl esters are prone to hydrolysis under basic conditions; track free benzoic acid formation.
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures, leveraging solubility differences (mp of benzyl derivatives ~55–59°C ).
- Flash Chromatography: Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) based on TLC R values.
- Quality Control: Confirm purity via NMR integration and HPLC (>95% area ).
Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?
Methodological Answer:
- Directing Effects: The amino group is strongly activating (ortho/para-directing), while fluorine is deactivating (meta-directing). Use DFT calculations (e.g., Gaussian) to predict sites for nitration or halogenation.
- Experimental Validation: Perform reactions with HNO/HSO or Br/FeBr, then characterize products via NMR and X-ray crystallography (if possible).
Case Study:
Compare reactivity with 3-benzyloxybenzeneboronic acid (), where steric effects may alter regioselectivity.
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and goggles.
- Ventilation: Perform reactions in a fume hood due to potential release of benzyl alcohol (Fp 147°C ).
- Storage: Keep in airtight containers at 2–8°C for long-term stability (as recommended for similar benzyl derivatives ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
